molecular formula C21H16N4O2S B11649164 4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide CAS No. 6395-08-0

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B11649164
CAS No.: 6395-08-0
M. Wt: 388.4 g/mol
InChI Key: NWPGVVYYINMMEX-UHFFFAOYSA-N
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Description

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a unique structure incorporating an oxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the compound .

Scientific Research Applications

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The oxazole and pyridine rings play a crucial role in binding to enzymes and receptors, thereby modulating biological pathways. This compound may inhibit certain enzymes or activate receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an oxazole ring fused with a pyridine ring sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

6395-08-0

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H16N4O2S/c1-13-7-9-14(10-8-13)19(26)25-21(28)23-16-5-2-4-15(12-16)20-24-18-17(27-20)6-3-11-22-18/h2-12H,1H3,(H2,23,25,26,28)

InChI Key

NWPGVVYYINMMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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